An In-depth Technical Guide to the Chemical Properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
An In-depth Technical Guide to the Chemical Properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and potential biological relevance, presented in a format tailored for scientific and drug development applications.
Core Chemical and Physical Properties
8-Bromo-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline with a bromine atom at the 8th position of the aromatic ring. Its chemical structure and core properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrN | |
| Molecular Weight | 212.09 g/mol | |
| Appearance | Colorless viscous oil | [1] |
| Boiling Point | 294.3 °C at 760 mmHg | |
| Density | 1.428 g/cm³ | |
| Flash Point | 131.8 °C | |
| pKa | 8.88 ± 0.20 (Predicted) | [1] |
| Melting Point | Data not available for the 8-bromo isomer. The regioisomeric 7-Bromo-1,2,3,4-tetrahydroisoquinoline has a melting point of 32-35 °C.[2][3] | |
| Solubility | The hydrochloride salt is soluble in water and organic solvents.[4] The 7-bromo isomer is reported to be insoluble in water.[3] Specific quantitative data for the 8-bromo free base is not readily available. |
Spectroscopic Data
Detailed experimental spectroscopic data for 8-Bromo-1,2,3,4-tetrahydroisoquinoline is not fully available in the public domain. However, characteristic spectral features for related tetrahydroisoquinoline derivatives have been reported. For instance, ¹H NMR spectra of tetrahydroisoquinolines typically show characteristic signals for the aliphatic protons in the C1, C3, and C4 positions, as well as aromatic protons. ¹³C NMR spectra would correspondingly show signals for the nine carbon atoms.
Synthesis and Reactivity
8-Bromo-1,2,3,4-tetrahydroisoquinoline is a useful intermediate in organic synthesis.[1] Its synthesis often involves the separation of isomeric mixtures.
Experimental Protocol: Synthesis and Purification
A reported method for the synthesis and separation of 8-bromo-1,2,3,4-tetrahydroisoquinoline is as follows:
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Reaction Setup: A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[1]
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Reaction Condition: The reaction mixture is heated to reflux overnight.[1]
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Work-up: The mixture is subsequently concentrated. The residue is extracted with dichloromethane. The combined organic layers are washed sequentially with water and saturated sodium chloride solution, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure.[1]
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Purification: The crude product is purified by silica gel column chromatography (230-400 mesh) using a 0-2% methanol/chloroform solution as the eluent. This allows for the separation of 8-bromo-1,2,3,4-tetrahydroisoquinoline (which elutes as the first fraction and is a colorless viscous oil) from 6-bromo-1,2,3,4-tetrahydroisoquinoline (the second fraction, a white solid).[1]
The following diagram illustrates the general workflow for the synthesis and purification of 8-Bromo-1,2,3,4-tetrahydroisoquinoline.
Biological Activity and Signaling Pathways
Modulation of Signaling Pathways by Tetrahydroisoquinoline Derivatives
Recent studies on tetrahydroisoquinoline-based aldoximes have shed light on their potential to modulate cellular signaling pathways. Specifically, these derivatives have been shown to stimulate the mitochondria-mediated intrinsic apoptosis pathway. This activation proceeds through the ERK1/2 and p38-MAPK signaling cascades, ultimately leading to the activation of initiator caspase 9 and executive caspase 3, and subsequent DNA damage.[6]
The following diagram depicts the proposed signaling pathway initiated by certain tetrahydroisoquinoline derivatives.
It is important to note that this signaling activity has been demonstrated for derivatives of tetrahydroisoquinoline and further research is required to determine if 8-Bromo-1,2,3,4-tetrahydroisoquinoline itself exhibits similar properties.
Other Reported Activities of Tetrahydroisoquinoline Analogs
The broader class of tetrahydroisoquinoline analogs has been associated with various biological activities, including:
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Tubulin Polymerization Inhibition: Certain 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potential tubulin polymerization inhibitors, suggesting their potential as anticancer agents.[7]
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Dopamine D₂ Receptor-Blocking Activity: Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have shown potent dopamine D₂ receptor-blocking activity.[5]
Safety Information
8-Bromo-1,2,3,4-tetrahydroisoquinoline is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.
Conclusion
8-Bromo-1,2,3,4-tetrahydroisoquinoline is a valuable chemical intermediate with a range of interesting physicochemical properties. While specific biological activity data for this particular compound is limited, the broader class of tetrahydroisoquinolines, and its derivatives, demonstrate significant potential in modulating key signaling pathways relevant to drug discovery. This technical guide provides a foundational understanding of its chemical properties and highlights areas for future research, particularly in elucidating its specific biological functions and therapeutic potential.
References
- 1. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 4. China 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride(CAS#1159813-53-2) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]
- 6. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
